(1R,5S)-N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a 1,2,4-triazole ring, and a bicyclic octane structure. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual rings, followed by their connection through a series of reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a bicyclic octane structure, a thiophen ring, and a 1,2,4-triazole ring. These rings are likely connected through a series of carbon-nitrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the thiophen and 1,2,4-triazole rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing 1,2,4-triazole ring might increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Gold(III) Tetrachloride Salt of L-cocaine
The gold(III) tetrachloride salt of L-cocaine, a compound with structural similarities, has been studied for its crystal structure. The protonated N atom forms an intramolecular hydrogen bond, suggesting potential interest in studying molecular interactions and structural analysis (Wood, Brettell, & Lalancette, 2007).
Synthesis and Crystal Structure Characterization
Another research focuses on the synthesis and characterization of a complex compound. This study highlights the importance of X-ray crystallography in understanding molecular configurations and could point towards methods for characterizing similar structures (Guo, Zhang, & Xia, 2015).
Stereoselective Synthesis of Active Metabolites
Research on the stereoselective synthesis of an active metabolite of a potent kinase inhibitor suggests a pathway for developing therapeutic agents. This could imply potential pharmaceutical applications for similarly structured compounds (Chen et al., 2010).
Enantiomeric Purity in Pharmaceutical Compounds
A study on the enantiomeric purity of bicyclic pyrrolidine derivatives for use in asymmetric syntheses could hint at the relevance of chirality and stereochemistry in developing drugs and catalysts (Martens & Lübben, 1991).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-thiophen-2-yl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(17-13-2-1-5-21-13)19-10-3-4-11(19)7-12(6-10)18-9-15-8-16-18/h1-2,5,8-12H,3-4,6-7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRGHRZHPMOLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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